![molecular formula C25H19N3O3S B2851147 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide CAS No. 324044-73-7](/img/structure/B2851147.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic molecule that combines several unique structural elements. It features an isoquinolinone core, a thiazole ring, and a butanamide chain, suggesting diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Isoquinolinone Core: : Often synthesized via a cyclization reaction of appropriate ortho-substituted aromatic amines or via a Pictet-Spengler reaction.
Introduction of the Thiazole Ring: : This can be achieved by reacting the isoquinolinone core with thioamides or other thiazole precursors under conditions that favor cyclization.
Butanamide Chain Attachment:
Industrial Production Methods
Industrial production would scale up these reactions using batch or continuous flow reactors to optimize yields and reduce by-products. Careful monitoring of reaction conditions such as temperature, pH, and reaction time is essential.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The thiazole ring and isoquinolinone core can be oxidized under strong oxidizing conditions like potassium permanganate or hydrogen peroxide.
Reduction: : Selective reduction of the carbonyl groups in the isoquinolinone core can be achieved using reducing agents like sodium borohydride.
Substitution: : Halogenation, nitration, and sulfonation can modify the aromatic rings, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: : Yields oxidized derivatives such as sulfoxides or N-oxides.
Reduction: : Produces reduced forms like alcohols or amines.
Substitution: : Forms halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
The compound is used extensively in scientific research for:
Chemistry: : Studying reaction mechanisms, exploring new synthetic methods.
Biology: : Investigating its interaction with proteins and other biomolecules.
Medicine: : Potential therapeutic agent for various diseases due to its unique structural features.
Industry: : Intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves binding to specific molecular targets such as enzymes or receptors. The isoquinolinone core may interact with nucleotide-binding sites, while the thiazole ring can form π-π interactions with aromatic amino acids, altering the function of the target protein and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, this molecule stands out due to its unique combination of structural elements:
Similar Compounds: : Isoquinoline derivatives, thiazole-based molecules, other butanamides.
Uniqueness: : The integration of isoquinolinone, thiazole, and butanamide in a single molecule provides a versatile scaffold for chemical modifications and biological activity profiling.
This intricate design allows it to serve as a useful tool in various scientific fields, particularly in the development of new materials and therapeutic agents.
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c29-21(27-25-26-20(15-32-25)16-7-2-1-3-8-16)13-6-14-28-23(30)18-11-4-9-17-10-5-12-19(22(17)18)24(28)31/h1-5,7-12,15H,6,13-14H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDCOVZHVBTXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)
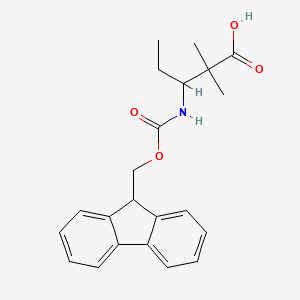
![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)
![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)
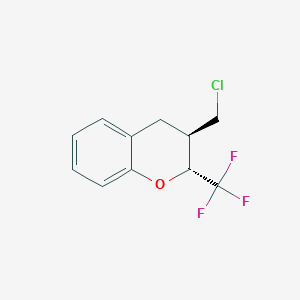
![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)
![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)
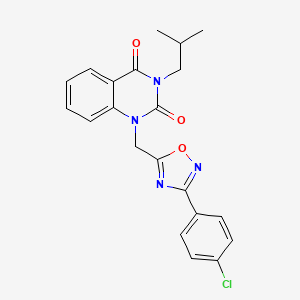

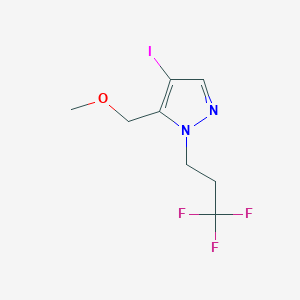
![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2851082.png)
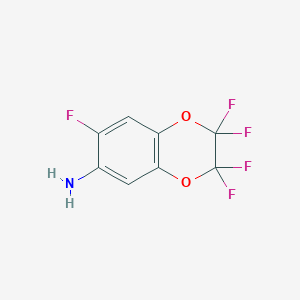
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
